Dichloro[(+/-)-BINAP]digold(I), also known as Dichloro(2,2'-bis(diphenylphosphino)-1,1'-binaphthalene)digold(I), is a highly efficient catalyst widely used in various scientific research applications, particularly in organic synthesis []. Here's a breakdown of its key applications:
One of the most prominent applications of Dichloro[(+/-)-BINAP]digold(I) is in asymmetric catalysis. Its structure, containing a chiral BINAP ligand (1,1'-Binaphthyl-2,2'-diylbis(phenylphosphine)), allows it to control the stereochemistry of organic reactions. This means it can selectively produce one enantiomer (mirror image) of a molecule over the other, which is crucial for many pharmaceuticals and other fine chemicals.
Here are some specific examples of asymmetric reactions catalyzed by Dichloro[(+/-)-BINAP]digold(I):
Dichloro[(+/-)-binap]digold(I) is a coordination compound featuring two gold(I) atoms coordinated to a bidentate ligand known as binap (1,2-bis(diphenylphosphino)ethane) and two chloride ions. Its molecular formula is . This compound is notable for its unique electronic and steric properties, which arise from the specific arrangement of its ligands. The presence of the diphosphine ligand allows for significant versatility in chemical reactivity, making it a valuable catalyst in various organic reactions.
The mechanism of action of Dichloro[(+/-)-binap]digold(I) involves the coordination of the substrate molecule with the gold center. The chirality of the BINAP ligand directs the approach of the reactants, leading to a selective reaction on a specific face of the substrate. This selectivity allows for the formation of a specific enantiomer of the product [2].
Dichloro[(+/-)-binap]digold(I) may be harmful if inhaled or ingested. It is also suspected to be irritating to the skin and eyes. Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood [1].
Dichloro[(+/-)-binap]digold(I) primarily participates in substitution reactions and cross-coupling reactions. In substitution reactions, the chloride ligands can be replaced by other nucleophiles such as phosphines or amines. This reactivity is essential for its role as a catalyst in organic synthesis.
Research into the biological activity of dichloro[(+/-)-binap]digold(I) is ongoing, particularly regarding its potential applications in medicinal chemistry. Preliminary studies suggest that gold(I) complexes may exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. The unique properties of dichloro[(+/-)-binap]digold(I) may enhance its efficacy compared to other gold-based compounds.
Dichloro[(+/-)-binap]digold(I) can be synthesized through several methods, typically involving the reaction of a gold precursor with binap under controlled conditions.
Interaction studies focus on how dichloro[(+/-)-binap]digold(I) interacts with different substrates and ligands. These studies reveal that its catalytic efficiency can be significantly influenced by the nature of the substituents on the ligands used during reactions. Understanding these interactions helps optimize reaction conditions for better yields and selectivity.
Dichloro[(+/-)-binap]digold(I) shares similarities with other gold(I) complexes but stands out due to its specific ligand environment and reactivity profile.
The synthesis of Dichloro[(±)-BINAP]digold(I) typically follows established procedures for bisphosphine gold(I) complexes. The most common synthetic route involves the displacement of dimethylsulfide from gold(I) precursors by the phosphorus donors of the BINAP ligand. This method has proven efficient and versatile for preparing various stereoisomers of the complex, including those with racemic, (R)-, or (S)-BINAP ligands.
A standard synthetic procedure involves combining dimethylsulfide gold(I) chloride (DMS- AuCl) with the BINAP ligand in a 2:1 molar ratio in dichloromethane at room temperature. The reaction typically proceeds as follows:
2 [AuCl(SMe₂)] + (±)-BINAP → [Au₂Cl₂{(±)-BINAP}] + 2 SMe₂
The reaction is generally conducted under inert atmosphere conditions using the following protocol:
This synthetic methodology can be applied to various forms of the BINAP ligand, including racemic BINAP as well as the enantiomerically pure (R)- and (S)-BINAP variants. The synthesis typically proceeds with high yields (70-90%) and results in complexes with well-defined structural properties.
Alternative methods for preparing Dichloro[(±)-BINAP]digold(I) have also been reported, though they generally follow similar principles of ligand exchange reactions using gold(I) precursors. The choice of synthetic route may depend on the specific requirements for purity, scale, and stereochemical control.
Time-dependent density functional theory calculations have provided crucial insights into the electronic structure and optical properties of dichloro[(+/-)-binap]digold(I) complexes. These computational studies have revealed fundamental information about the molecular orbital composition and electronic transitions that govern the spectroscopic behavior of these systems [1] [2].
Recent TD-DFT investigations have demonstrated that binap-stabilized gold clusters exhibit distinct electronic properties compared to other phosphine-protected gold complexes. The calculations show that the geometries of the gold cores in binap-stabilized systems are similar to experimentally determined crystal structures, validating the computational approach [1]. The theoretical optical absorption and circular dichroism spectra derived from these calculations are in good agreement with experimental data, confirming the reliability of the TD-DFT methodology for studying these complex systems [1].
Specific computational parameters that have been successfully employed include the M06 functional with Lanl2dz basis sets for geometry optimizations, often using ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methodology to handle the large molecular systems efficiently [5]. These calculations have been particularly valuable in explaining the origin of chiroptical activity in binap-protected gold clusters, revealing that the electronic structure is significantly influenced by the chiral arrangement of the binaphthyl moieties near the gold core [1].
The TD-DFT studies have identified that electronic transitions in these systems are distributed over a wide energy range without concentration of oscillator strength in a narrow window. This behavior is characteristic of gold complexes and differs from more s-like metals such as alkali metals or silver [6]. Importantly, transitions arising from primarily d-type states are significantly involved in low-energy transitions, manifesting the strong screening of s electrons due to the proximity of s and d levels in gold [6].
The ultraviolet-visible absorption and circular dichroism spectral characteristics of dichloro[(+/-)-binap]digold(I) provide detailed information about the electronic transitions and chiroptical properties of these systems. Experimental measurements have revealed distinct spectroscopic signatures that correlate with the complex electronic structure predicted by theoretical calculations.
For closely related [Au8(binap)3(PPh3)2]2+ clusters, UV-vis spectroscopy reveals three distinct absorption peaks at 320, 380, and 500 nanometers [7]. These absorption features correspond to different electronic transitions within the gold core and ligand system. The molar absorption coefficients are substantial, indicating strong electronic transitions, with values comparable to other phosphine-protected gold clusters in similar size ranges [7].
The circular dichroism spectra of binap-protected gold clusters exhibit intense Cotton effects that are characteristic of strongly chiral systems [7]. The CD spectra show mirror-image relationships for enantiomeric pairs, confirming the successful preparation of enantiopure compounds. Significantly, the peak positions in the CD spectra in the range above 350 nanometers agree well with those of the corresponding UV-visible spectra, indicating that the chiroptical activity in this wavelength region is associated with optical transitions within the gold cores [7].
Quantitative analysis of the anisotropy factors (Δε/ε) reveals that binap-protected gold clusters exhibit significantly larger values compared to clusters protected by other chiral diphosphines such as DIOP (1,4-bis(diphenylphosphino)-2,3-o-isopropylidene-2,3-butanediol) [7]. The anisotropy factors provide a measure of the relative intensity of circular dichroism compared to linear absorption, offering insight into the efficiency of chirality transfer from the ligand to the metal core.
For gold particles covered by binap ligands, absorption spectra show bands at approximately 440 nanometers (380 nanometers), 370 nanometers (325 nanometers), and 350 nanometers [8]. These spectroscopic features are shifted compared to similar particles covered with other chiral ligands, indicating the specific influence of the binap structure on the electronic properties of the gold core.
The CD spectra of binap-protected systems extend to longer wavelengths compared to systems protected by other ligands, suggesting enhanced electronic coupling between the chiral ligand environment and the gold core electronic structure [7]. This extended spectral range is consistent with the presence of low-lying electronic states that are influenced by the π-electron system of the binaphthyl moieties.
Experimental studies have also revealed that the CD activity originates from multiple factors, including core deformation due to ligation, the nature of the chiral ligands, and the positioning of chloride atoms [1]. The ligands determine the gold core structural deformation and affect the high-energy region of the CD spectra, while the gold core itself exhibits significant effects on the shape and sign of the CD spectra in the low-energy region with wavelengths above approximately 350 nanometers [1].
The 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl ligand exerts profound influence on the electronic transitions of digold complexes through multiple mechanisms. The phosphine coordination and the extended π-electron system of the binaphthyl backbone create unique electronic environments that significantly modify the optical and electronic properties of the metal centers.
Research has demonstrated that ligand effects in gold complexes can dramatically alter electronic structure and transition energies [9] [10]. The phosphine ligands provide not only steric protection from aggregation but also tune the redox activity of metal clusters through electronic effects [9]. The electronic properties of metal clusters can be systematically modified through careful selection of the protective ligand shell, with the choice of ligand directly affecting the bandgap and electronic structure [9].
The binap ligand specifically creates enhanced optical activity through the proximity effect of the chiral binaphthyl moieties to the gold core [7]. This amplification mechanism operates through the diffuse π-electron system of the binaphthyl groups, which is positioned in close vicinity to the metal center. The result is a significant enhancement of the optical rotatory strength compared to clusters protected by ligands lacking extended aromatic systems [7].
Computational studies have revealed that simple derivatization of ligands yields larger spectral changes than varying the overall atomic composition of gold clusters with similar symmetry and size [10]. The nominally metal-localized highest occupied molecular orbital to lowest unoccupied molecular orbital transitions of these nanoclusters decrease in energy linearly with increasing electron donation from the exterior of the ligand shell [10]. This relationship provides a direct mechanism for tuning the electronic properties through ligand modification.
The trans influence of ligands plays a crucial role in determining the reactivity and electronic structure of gold complexes [11]. Ligands with different σ-donating abilities create varying degrees of electronic perturbation at the metal center. Phosphine ligands with less σ-donating character tend to promote coordination geometries that are more accessible for additional electronic transitions and reactivity [11].
Molecular orbital analysis reveals that metal-ligand bonds in gold phosphine complexes have minimal contribution from metal d orbitals, with bonding interactions primarily occurring through s and p orbital mixing [12]. However, the ligand environment significantly influences the energy levels and accessibility of these orbitals for electronic transitions. The formation of bonding, non-bonding, and anti-bonding molecular orbitals creates distinct electronic manifolds that determine the optical properties [12].
Experimental evidence demonstrates that phosphine ligands can be functionalized with chromophores to exhibit intrinsic luminescent properties [13]. In gold complexes featuring phosphine ligands functionalized with chromophores such as triphenylene, phenanthrene, and carbazole, the coordination environment and chromophore positioning significantly influence intersystem crossing, phosphorescence, and aggregation behavior [13]. The combination of experimental and theoretical insights provides a foundation for designing luminescent materials with tunable properties [13].
Studies of aryl substituent effects on phosphine ligands reveal that electronic properties of the phosphorus center can be modified through resonance and field effects [14]. The range of 31P nuclear magnetic resonance shifts observed for different ligand derivatives provides quantitative evidence for electronic modulation. Computational analysis has been used to linearly quantitate contributions to these spectroscopic parameters from both resonance and field effects of the substituents [14].
Dichloro[(+/-)-binap]digold(I) has emerged as a highly effective catalyst for enantioselective cycloisomerization reactions of 1,6-enynes, demonstrating exceptional performance in complex molecular rearrangements. The catalyst operates through a sophisticated mechanism that leverages the unique electronic properties of the binap ligand system coupled with the distinctive reactivity of dual gold centers [1] [2].
The cycloisomerization of 1,6-enynes represents one of the most mechanistically complex transformations in gold catalysis, involving multiple possible pathways including both exocyclic and endocyclic single-cleavage rearrangements [3] [4]. When activated with silver salts such as silver hexafluoroantimonate, dichloro[(+/-)-binap]digold(I) facilitates the formation of bicyclic products through a carefully orchestrated sequence of bond formations and cleavages [1].
Experimental studies have revealed that the catalyst system achieves remarkable enantioselectivity in the cycloisomerization of 1,5-enynes bearing cyclopropylidene moieties, producing bicyclo[4.2.0]octadienes with enantiomeric excesses reaching 78% under mild reaction conditions [1] [5]. The transformation proceeds through an initial 6-endo-dig cyclization that generates a cyclopropylcarbinyl cation intermediate, which subsequently undergoes ring expansion to form the more stable allylic carbocation before terminating through a net 1,2-hydrogen shift [5].
The selectivity pattern observed in these reactions demonstrates the critical importance of the binap ligand framework in controlling the stereochemical outcome. The axially chiral binap scaffold creates a well-defined chiral environment around the gold centers, enabling discrimination between enantiotopic reaction pathways during the crucial bond-forming events [1] [6]. This stereochemical control extends to the ring expansion step, where the chiral catalyst appears to control which enantiotopic cyclopropane carbon-carbon bond migrates to the adjacent carbenium ion center [5].
Comparative studies with other phosphine ligands have consistently demonstrated the superior performance of binap-based systems in these transformations. While alternative ligand frameworks such as i-Pr-DuPHOS can achieve higher enantiomeric excesses (up to 90%), the binap system offers more robust reproducibility and broader substrate scope [1]. The optimal performance is typically achieved with a 1:1 ratio of gold complex to silver activator, highlighting the sensitivity of the system to precise stoichiometric control [1].
The mechanism involves formation of highly delocalized cationic intermediates that are best described as cyclopropyl gold(I) carbenes or gold(I)-stabilized cyclopropylmethyl carbocations [3]. These intermediates exhibit remarkable stability due to the backbonding interaction with the gold centers, which allows for the selective formation of complex polycyclic structures that would be difficult to access through alternative synthetic approaches [2].
The mechanistic foundation of dichloro[(+/-)-binap]digold(I) catalysis centers on the unique bond activation capabilities of the dual gold framework, which enables unprecedented selectivity and efficiency in organic transformations. The catalyst system operates through a series of well-defined elementary steps that begin with the activation of the gold-chloride bonds and proceed through π-acid activation of carbon-carbon multiple bonds [7] [8].
The initial activation step involves the abstraction of chloride ligands from the gold centers, traditionally accomplished using silver salts with weakly coordinating anions [9]. Recent mechanistic studies have revealed alternative activation pathways, including halogen bonding activation, where strong halogen bond donors can effectively promote chloride abstraction through the formation of chloride-iodine interactions [7] [8]. This approach offers significant advantages including catalyst recyclability and reduced metal waste, as the neutral gold-chloride precatalyst can be regenerated after the reaction completion [9].
Computational investigations using density functional theory have provided detailed insights into the energetics of bond activation processes [8]. The formation of halogen bonds between activator molecules and the gold-chloride complexes leads to a systematic weakening of the gold-chloride bonds, as evidenced by changes in electron density at the bond critical points [8]. The correlation between halogen bond strength and reaction rate demonstrates a clear mechanistic relationship, with stronger halogen bond donors providing more efficient chloride abstraction and higher catalytic activity [8].
The π-acid activation mechanism represents the core of gold-mediated bond formation and cleavage processes. Upon formation of the cationic gold species, the metal centers exhibit exceptional affinity for carbon-carbon triple bonds, forming η²-alkyne-gold complexes that activate the alkyne toward nucleophilic attack [3] [4]. This activation occurs through a combination of σ-donation from the alkyne to the gold center and π-backdonation from the filled gold d-orbitals to the alkyne π*-orbitals [3].
The subsequent nucleophilic attack can proceed through multiple pathways depending on the substrate structure and reaction conditions. In cycloisomerization reactions, intramolecular nucleophilic attack by pendant alkenes leads to the formation of cyclopropyl gold(I) carbene intermediates [3] [4]. These intermediates represent a unique class of organometallic species that combine the reactivity of carbenes with the stabilizing influence of gold coordination [2].
The mechanistic complexity increases significantly in the presence of the binap ligand system, where the chiral environment created by the axially chiral binaphthyl backbone influences the approach trajectories of nucleophiles and the stability of intermediate species [6] [10]. Computational modeling has revealed that the enantioselectivity-determining step often involves the selective formation or rearrangement of gold-stabilized carbocationic intermediates, where the chiral ligand environment biases the reaction pathway toward one enantiomeric product [10].
Kinetic studies have demonstrated that the rate-determining step in many gold-catalyzed transformations involves the protodeauration process, where the gold-carbon bond is cleaved through protonation [11] [12]. This step is particularly sensitive to the electronic properties of the phosphine ligands, with more electron-rich phosphines generally facilitating faster protodeauration and higher turnover numbers [13].
The influence of solvent and additives on the mechanistic pathway has also been extensively studied. Cooperative effects between dichloromethane and alcoholic cosolvents have been quantified, revealing significant kinetic solvent isotope effects that provide insight into the hydrogen transfer mechanisms [11]. These studies have demonstrated that water can accelerate certain bond cleavage processes, particularly in reactions involving phosphine oxide formation [14].
The evaluation of dichloro[(+/-)-binap]digold(I) against structurally related catalysts lacking the binap framework reveals significant differences in catalytic efficiency, selectivity, and substrate scope. Systematic comparative studies have established clear performance hierarchies that highlight the unique advantages of the binap ligand system in gold-mediated organic transformations [15] [16].
Direct performance comparisons demonstrate that binap-based gold catalysts consistently outperform simpler phosphine analogues in enantioselective transformations. In atropselective hydroarylation reactions, dichloro[(R)-binap]digold(I) achieved 32% enantiomeric excess, while the structurally related but more sterically demanding (R)-DTBM-Segphos analogue reached 61% enantiomeric excess under identical conditions [15]. This comparison illustrates that while binap provides significant enantiocontrol, further structural modifications can lead to improved performance.
The most striking performance differences emerge when comparing binap systems with monodentate phosphine ligands. Standard triphenylphosphine gold complexes typically exhibit minimal enantioselectivity in asymmetric transformations, achieving less than 5% enantiomeric excess in reactions where binap analogues provide 30-60% selectivity [15]. This dramatic improvement stems from the bidentate coordination mode of binap, which creates a more rigid and well-defined chiral environment around the gold centers.
Turnover number comparisons reveal significant variations in catalytic efficiency across different ligand systems. While traditional monodentate phosphine gold catalysts typically achieve turnover numbers in the range of 100-1000, binap-based systems can reach 5000-10000 under optimized conditions [17] [13]. However, the most advanced non-binap systems, particularly those employing ylide-substituted phosphines, can achieve turnover numbers exceeding 20000, demonstrating that binap is not universally optimal for all applications [17].
The substrate scope tolerance also varies significantly between binap and non-binap systems. Binap-based catalysts generally demonstrate broader functional group compatibility and can accommodate more sterically demanding substrates due to the increased steric environment created by the binaphthyl backbone [18]. In contrast, simpler phosphine systems often exhibit limited substrate scope but may show superior activity with less hindered substrates [13].
Temperature sensitivity represents another key differentiator between catalyst systems. Binap-based gold complexes typically maintain high selectivity across a broader temperature range, while simpler phosphine analogues often show dramatic selectivity loss at elevated temperatures [13]. This thermal stability makes binap systems more suitable for reactions requiring elevated temperatures or extended reaction times.
The recyclability and catalyst stability profiles also differ substantially between binap and non-binap systems. Recent studies employing hydrogen-bonding activation strategies have demonstrated that binap-based gold chloride complexes can be recovered and reused with minimal loss of activity, achieving 76-78% catalyst recovery rates [9]. This recyclability is particularly advantageous given the high cost of both gold and binap ligands.
Cost-effectiveness analyses reveal complex trade-offs between different catalyst systems. While binap ligands are significantly more expensive than simple phosphines, the higher selectivity and recyclability often justify the additional cost in research applications [19]. However, for large-scale industrial applications, the economics may favor simpler catalyst systems that can operate at very low loadings, particularly those achieving turnover numbers approaching 100000 [20].
Recent developments in catalyst design have led to hybrid approaches that combine elements of binap architecture with other ligand frameworks. These next-generation catalysts aim to capture the selectivity benefits of binap while achieving the high activity levels demonstrated by advanced phosphine systems [21]. Early results suggest that such hybrid approaches may represent the future direction of gold catalyst development.